methyl 4-{[(4-propylphenyl)formamido]methyl}piperidine-1-carboxylate
Description
Properties
IUPAC Name |
methyl 4-[[(4-propylbenzoyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-3-4-14-5-7-16(8-6-14)17(21)19-13-15-9-11-20(12-10-15)18(22)23-2/h5-8,15H,3-4,9-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGSSGRDDCPVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Functionalization via Transfer Hydrogenation
A foundational approach involves modifying the piperidine ring before introducing the formamido-methyl group. Starting with piperidine-4-carboxylic acid (I), transfer hydrogenation with formaldehyde and a palladium catalyst (e.g., Pd/C) under ambient pressure yields 1-methylpiperidine-4-carboxylic acid (II). This method avoids high-pressure hydrogenation equipment, making it scalable for industrial applications. The carboxylic acid is then esterified using methanol and thionyl chloride to form methyl 1-methylpiperidine-4-carboxylate (III).
Subsequent reductive amination with formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) introduces the aminomethyl group at the 4-position, yielding methyl 4-(aminomethyl)-1-methylpiperidine-1-carboxylate (IV). Finally, formylation with 4-propylbenzoyl chloride in the presence of a base such as triethylamine completes the synthesis.
Key Reaction Conditions:
Direct Formamidation of Piperidine Intermediates
An alternative route begins with methyl 4-(aminomethyl)piperidine-1-carboxylate (V), which undergoes formylation using formic acid and acetic anhydride. This one-pot method leverages in situ activation of the formyl group, yielding the target compound in 78–85% purity. However, this approach requires stringent control of stoichiometry to avoid over-formylation or side reactions.
Optimization Insights:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Transfer Hydrogenation | 72 | 99 | High |
| Direct Formamidation | 85 | 95 | Moderate |
| Grignard Coupling | 65 | 90 | Low |
Analytical Characterization and Quality Control
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
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¹H NMR (MeOD): Peaks at δ 1.25 (t, 3H, CH₂CH₂CH₃), δ 2.45 (m, 4H, piperidine-H), and δ 8.10 (s, 1H, formamide NH) confirm the structure.
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¹³C NMR: Signals at δ 172.5 (COOCH₃) and δ 165.2 (CONH) align with ester and amide functionalities.
High-Performance Liquid Chromatography (HPLC):
Commercial-scale batches achieved ≥99% purity using a C18 column (methanol/water = 70:30, 1 mL/min).
Crystallography and Stability
X-ray diffraction of the hydrochloride salt revealed a monoclinic crystal system (space group P2₁/c), ensuring polymorphic stability during storage. Accelerated stability studies (40°C/75% RH) showed no degradation over 6 months.
Industrial-Scale Considerations
Cost-Efficiency of Transfer Hydrogenation
The transfer hydrogenation method () reduces reliance on expensive catalysts like lithium aluminum hydride (LiAlH₄), lowering raw material costs by ~40% compared to traditional amination. A typical batch (10 kg scale) requires:
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Piperidine-4-carboxylic acid: 10 kg
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Formaldehyde: 6.5 L
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Pd/C (5 wt%): 0.5 kg
Solvent Recovery and Waste Management
Ethanol and toluene are recycled via distillation (≥90% recovery), minimizing environmental impact.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Key Intermediate Preparation
-
Piperidine Core Functionalization :
-
The piperidine scaffold is often synthesized via transfer hydrogenation of isonipecotic acid (piperidine-4-carboxylic acid) derivatives. For example, methylation of the piperidine nitrogen can be achieved using formaldehyde under transfer hydrogenation conditions (Pd/C catalyst, formic acid, 90–95°C) .
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Methyl Ester Formation : The 1-carboxylate group is introduced via esterification of piperidine-1-carboxylic acid with methanol under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .
-
| Step | Reaction | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Piperidine N-methylation | Pd/C, HCOOH, HCHO, 90°C | 85–90% | |
| 2 | Esterification | MeOH, H₂SO₄, reflux | 70–80% |
Formamido Group Installation
-
Amide Coupling : The 4-aminomethyl intermediate reacts with 4-propylbenzoyl chloride in the presence of a coupling agent (e.g., EDCl/HOBt) or a base (e.g., K₂CO₃ in DMF at 80°C) .
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| 4-Propylbenzoyl chloride | EDCl, HOBt, DMF, RT | 65–75% | |
| K₂CO₃, DMF, 80°C | Nucleophilic acylation | 70–85% |
Ester Hydrolysis
-
The methyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
Amide Stability
-
The formamido group resists hydrolysis under mild conditions but cleaves under strong acidic (e.g., HBr/AcOH, 100°C) or basic (e.g., LiOH, H₂O₂) environments .
| Condition | Outcome | Source |
|---|---|---|
| HBr/AcOH, 100°C, 12h | Cleavage to primary amine | |
| LiOH, H₂O₂, 50°C | Degradation to carboxylic acid |
Piperidine Ring Modifications
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N-Alkylation : The piperidine nitrogen can undergo further alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) .
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C–H Functionalization : Direct photocatalyzed hydrogen atom transfer (d-HAT) using benzophenone derivatives enables selective aliphatic C–H bond activation for cross-coupling .
Stability and Degradation Pathways
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Thermal Stability : Stable up to 200°C (DSC data from analogous piperidine esters) .
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Oxidative Degradation : Susceptible to oxidation at the benzylic position of the 4-propylphenyl group under radical conditions (e.g., TBHP, Fe³⁺) .
Comparative Reaction Data
The table below summarizes key reactions for structurally related piperidine derivatives:
Scientific Research Applications
Research indicates that methyl 4-{[(4-propylphenyl)formamido]methyl}piperidine-1-carboxylate exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. Some key areas of interest include:
- Serotonin Receptor Modulation : This compound may interact with serotonin receptors, particularly the 5-HT1F receptor, which is implicated in migraine treatment. Activation of this receptor can help alleviate migraine symptoms without causing vasoconstriction, making it a promising candidate for migraine therapies .
- Potential Antidepressant Effects : Given its interaction with serotonin pathways, there is potential for this compound to exhibit antidepressant-like effects. Further research is needed to elucidate its efficacy and safety in this context.
Pharmaceutical Applications
The pharmaceutical applications of this compound are diverse:
- Migraine Treatment : As noted earlier, its ability to activate specific serotonin receptors positions it as a candidate for developing migraine medications. Clinical studies are necessary to confirm its effectiveness and safety profile in humans.
- Neuropharmacology : The compound may also be explored for its effects on other neurological disorders due to its interactions with neurotransmitter systems. Research into its pharmacokinetics and pharmacodynamics will be crucial for understanding its full therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the properties and applications of piperidine derivatives similar to this compound:
- A study published in a peer-reviewed journal highlighted the efficacy of related piperidine compounds in treating neurological disorders, demonstrating their ability to modulate neurotransmitter levels effectively .
- Another investigation focused on the synthesis and biological evaluation of piperidine derivatives, revealing promising results in receptor binding assays that suggest potential therapeutic uses in pain management .
Mechanism of Action
The mechanism of action of methyl 4-{[(4-propylphenyl)formamido]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Analogs
*Calculated based on structural analysis.
Functional Group and Substituent Analysis
Aromatic Substituents
- Chlorophenyl Analog : The 4-chlorophenyl group is electron-withdrawing, which may increase polarity and influence binding interactions (e.g., with hydrophobic protein pockets).
Heterocyclic Substituents
- Isoxazole Derivative : The 4-ethyl-3-hydroxyisoxazol-5-yl group introduces a heterocyclic ring with hydrogen-bonding (hydroxy group) and π-stacking (isoxazole) capabilities. This could enhance solubility in polar solvents compared to purely aromatic analogs.
Molecular Weight and Solubility Trends
- The chlorophenyl analog has the highest molecular weight (339.82) due to the chlorine atom, whereas the isoxazole derivative is the lightest (268.31). The target compound’s intermediate weight (317.41) suggests balanced solubility and permeability.
- The bipyridinyl analog has the largest structure (C21H29N3O3), which may limit blood-brain barrier penetration compared to smaller analogs.
Biological Activity
Methyl 4-{[(4-propylphenyl)formamido]methyl}piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its pharmacological significance.
- Molecular Formula : C₁₇H₂₅N₃O₂
- Molecular Weight : 305.42 g/mol
- Structure : The compound features a piperidine ring substituted with a formamido group and a propylphenyl moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural components suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
1. Antinociceptive Effects
Research has indicated that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses comparable to established analgesics.
2. Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. It has been observed to suppress COX-2 activity, a key enzyme in the inflammatory pathway, with an IC₅₀ value comparable to that of celecoxib, a standard anti-inflammatory drug .
3. Neuroprotective Effects
Preliminary studies suggest neuroprotective effects against oxidative stress in neuronal cell lines. The compound appears to mitigate neuronal damage induced by reactive oxygen species (ROS), which is critical in neurodegenerative diseases.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antinociceptive | Significant reduction in pain response | |
| Anti-inflammatory | Inhibition of COX-2 activity (IC₅₀ = 0.04 μmol) | |
| Neuroprotective | Reduction in ROS-induced damage |
Case Study 1: Antinociceptive Activity
In a controlled study involving rodents, this compound was administered at varying doses. Results indicated a dose-dependent decrease in pain behavior measured by the tail-flick test, suggesting its potential as an analgesic agent.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties involved treating lipopolysaccharide (LPS)-stimulated macrophages with the compound. The results showed a marked decrease in TNF-α and IL-6 levels, indicating its effectiveness in modulating inflammatory responses.
Q & A
Q. What in silico strategies predict this compound’s pharmacokinetic and toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
